molecular formula C23H22N4O3S2 B2362281 2-((2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-48-8

2-((2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2362281
CAS No.: 901258-48-8
M. Wt: 466.57
InChI Key: PFXCGIJKPAUBDL-UHFFFAOYSA-N
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Description

2-((2-(4-Ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C₂₅H₂₉N₃O₄S and an average mass of 467.584 Da . This chemical entity is built around a core 1H-imidazole ring, a five-membered heterocyclic moiety that is a fundamental building block in medicinal chemistry and is found in a wide array of biologically active molecules and natural products . The structure is further elaborated with a thiazole ring via an acetamide linker, creating a hybrid molecule that combines the pharmacological potential of two important heterocyclic systems. The imidazole ring is a known bioisostere of pyrazole and other rings, a feature often exploited in drug design to optimize properties like lipophilicity and bioavailability . The specific substitution pattern on the imidazole core, including the 4-ethoxy-3-methoxyphenyl and phenyl groups, suggests this compound is a derivative of the 2,4,5-trisubstituted imidazole structural class, which is frequently explored in pharmaceutical research . The presence of the thiazole ring is particularly significant, as this heterocycle is a common motif in compounds with demonstrated anticancer and antimicrobial activities . For instance, synthetic derivatives featuring an acetamide bridge between an imidazole and a thiazole ring have been reported to exhibit reasonable anticancer activity in screenings against a panel of human tumor cell lines, showing particular promise against melanoma-type cell lines . The mechanism of action for such compounds is often multifaceted and may involve interaction with various cellular targets; imidazole-based pharmacophores have been documented to interfere with processes like translation initiation and the regulation of intracellular ion fluxes . This compound is provided as a research tool for qualified laboratory researchers. It is intended for in vitro studies only, including target identification, mechanism of action studies, and preliminary screening for biological activity. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-3-30-17-10-9-16(13-18(17)29-2)21-26-20(15-7-5-4-6-8-15)22(27-21)32-14-19(28)25-23-24-11-12-31-23/h4-13H,3,14H2,1-2H3,(H,26,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXCGIJKPAUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thiazole moiety, and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, highlighting its complex nature and the potential for diverse modifications to enhance efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole and thiazole rings facilitate binding to these targets, modulating their activity. For instance, studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby demonstrating anti-inflammatory properties .

Antimicrobial Activity

Research has shown that compounds containing imidazole and thiazole structures exhibit significant antimicrobial properties. In vitro studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The structure's ability to interact with DNA or RNA synthesis processes is a potential mechanism for its anticancer effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses .

Case Studies

StudyFindings
Jain et al., 2021Demonstrated significant antibacterial activity against S. aureus and E. coli using derivatives of imidazole .
Research on Thiazole DerivativesHighlighted the importance of structural modifications in enhancing antimalarial activity, suggesting similar strategies could be applied to this compound .
Anticancer ScreeningShowed that derivatives of imidazole exhibit selective cytotoxicity against various cancer cell lines, indicating potential for further development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can significantly influence its biological activity. For example, modifications at the para position on the phenyl ring have been linked to enhanced potency against specific targets .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it useful in organic synthesis.

Biology

The compound has shown promise as a bioactive molecule in biological research. Studies indicate its ability to interact with specific enzymes and receptors, positioning it as a candidate for drug development. For instance, its interactions may modulate enzyme activities that are crucial for various biochemical pathways.

Medicine

In medical research, there is growing interest in the therapeutic properties of this compound. Preliminary studies suggest potential anti-inflammatory , antimicrobial , and anticancer activities:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains in vitro.
  • Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines, particularly breast cancer (MCF7), suggesting its role in cancer therapy.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics in these materials.

Antimicrobial Activity Study

A study evaluated the antimicrobial activity of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Anticancer Screening

Another research focused on the anticancer properties of compounds structurally related to 2-((2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide. The study utilized the Sulforhodamine B assay to measure cytotoxicity against MCF7 cells, revealing promising results that warrant further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in recent literature, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues from

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a triazole-thiazole-acetamide backbone but differ in aryl substituents. Key distinctions:

  • Substituent Effects : The target compound’s 4-ethoxy-3-methoxyphenyl group provides electron-donating effects, contrasting with 9c’s bromophenyl (electron-withdrawing) group. This difference may influence binding affinity to targets like kinases or proteases .
  • Synthetic Routes : The target compound likely employs nucleophilic substitution for thioether formation, whereas 9a–9e use copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole linkers .

Anticancer Thiazole Derivatives from

Compounds 4a (imidazole-thioacetamide) and 4c (tetrazole-thioacetamide) exhibit selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM for 4c). Comparatively:

  • Activity Profile : While 4a/4c induce apoptosis, the target’s ethoxy-methoxyphenyl group may enhance membrane permeability or target selectivity, though direct cytotoxicity data are unavailable .

Benzimidazole-Pyrazole Hybrids from –3

Derivatives such as 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide feature benzimidazole-pyrazole cores. Key contrasts:

  • Core Heterocycles : The target’s imidazole-thiazole system may offer different hydrogen-bonding capabilities compared to benzimidazole-pyrazole hybrids.
  • Synthetic Flexibility: –3 highlights reactivity at cyanoacetamide groups for generating thiazoles or thiadiazoles, whereas the target’s synthesis likely focuses on imidazole functionalization .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Synthesis Method
Target Compound Imidazole-thioacetamide 4-Ethoxy-3-methoxyphenyl, phenyl N/A (predicted kinase inhibition) Thioether coupling, imidazole alkylation
9c () Triazole-thiazole-acetamide 4-Bromophenyl, benzodiazolyl Docking studies suggest α-glucosidase inhibition Click chemistry, Suzuki coupling
4c () Tetrazole-thioacetamide 5-Methyl-4-phenylthiazole IC₅₀ = 23.30 µM (A549 cells) Nucleophilic substitution
Khalil et al. (–3) Benzimidazole-pyrazole Methylthio, cyanoacetamide Antimicrobial, antitumor (theoretical) Cyclocondensation, alkylation

Research Findings and Implications

  • Molecular Docking Insights : ’s docking studies (e.g., compound 9c binding to α-glucosidase) suggest that the target compound’s aryl-ether groups may improve hydrophobic interactions in enzyme active sites .
  • Selectivity Considerations : The ethoxy-methoxy substitution in the target compound could reduce off-target effects compared to halogenated analogs (e.g., 9c’s bromine), which may exhibit higher toxicity .
  • Synthetic Challenges : Unlike triazole-based derivatives (), the target’s thioether linkage requires careful optimization to avoid oxidation or side reactions during synthesis.

Preparation Methods

Structural Features and Significance

2-((2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a multi-heterocyclic compound featuring an imidazole core substituted with a phenyl group at C-5 position and a 4-ethoxy-3-methoxyphenyl group at C-2 position. The C-4 position bears a thio linkage connected to an acetamide moiety, which is further linked to a thiazole ring. This structural complexity necessitates carefully designed synthetic approaches to achieve high yield and purity.

The imidazole ring system is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds, known for its amphoteric properties and various biological activities. The combination of imidazole and thiazole rings in a single molecule potentially enhances its biological profile, making the synthesis of such hybrid structures particularly valuable for medicinal chemistry research.

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of this compound can be approached through several retrosynthetic pathways. The most efficient strategies involve:

  • Formation of the imidazole core with appropriate substituents
  • Introduction of the thio linkage at the C-4 position
  • Attachment of the acetamide-thiazole moiety

Based on structural similarities with compounds reported in the literature, multiple synthetic routes can be designed for the target molecule.

Key Building Blocks

The synthesis typically requires the following key building blocks:

  • 4-ethoxy-3-methoxybenzaldehyde (or derivative)
  • Benzoin or phenacyl halide derivative
  • Thioacetamide or thiourea (for thiazole formation)
  • Chloroacetamide derivatives
  • Appropriate coupling reagents and catalysts

Detailed Synthetic Routes

Multi-Step Linear Synthesis

The multi-step linear synthesis represents the most straightforward approach, beginning with the formation of the imidazole core followed by subsequent functionalization steps.

Imidazole Core Formation

The synthesis of the substituted imidazole core can be achieved through several established methods:

Method A: Debus-Radziszewski Reaction

The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia to form the imidazole ring. For our target compound, this approach would utilize:

  • Benzil (or appropriate derivative) as the 1,2-dicarbonyl component
  • 4-ethoxy-3-methoxybenzaldehyde as the aldehyde component
  • Ammonium acetate as the nitrogen source

The reaction mechanism proceeds as shown in Table 1:

Table 1: Debus-Radziszewski Reaction Mechanism
Step 1: Condensation of benzil with ammonium acetate to form a diimine intermediate
Step 2: Reaction of diimine with 4-ethoxy-3-methoxybenzaldehyde
Step 3: Cyclization to form the imidazole ring
Step 4: Dehydration to yield the 2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazole

Typical reaction conditions include refluxing in glacial acetic acid or ethanol for 4-6 hours, yielding the imidazole core in 65-78% yield.

Method B: Van Leusen Imidazole Synthesis

The Van Leusen reaction offers an alternative approach using tosylmethyl isocyanide (TosMIC) reagents. This method has been adapted for the synthesis of similar imidazole derivatives with controlled regioselectivity.

This approach involves the direct introduction of a thio group at the C-4 position of the imidazole ring using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. However, this method may present selectivity challenges with our highly substituted imidazole.

Method B: Nucleophilic Substitution

A more controlled approach involves the preparation of a 4-halo-imidazole intermediate followed by nucleophilic substitution with an appropriate thiol:

  • Halogenation of the C-4 position of the imidazole using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
  • Nucleophilic substitution with thioacetate or appropriate thiol
  • Deprotection to yield the thiol-substituted imidazole

Reaction conditions typically involve:

  • Halogenation: NBS in THF, 0°C to room temperature, 2-4 hours
  • Nucleophilic substitution: Potassium thioacetate, DMF, room temperature, 6-8 hours
  • Deprotection: K₂CO₃, MeOH/H₂O, room temperature, 1-2 hours

The yields for these steps generally range from 65-80%.

Thiazole-Acetamide Formation and Coupling

The thiazole ring can be synthesized using well-established methods:

Method A: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis utilizes α-haloketones and thioamides or thiourea to form the thiazole ring:

  • Reaction of thiourea with chloroacetaldehyde to form 2-aminothiazole
  • Protection of the amino group if necessary
  • Formation of the acetamide linkage

Method B: Gabriel Synthesis

The Gabriel synthesis approach uses P₂S₅ (or P₄S₁₀) to convert an appropriate oxazole to the corresponding thiazole.

Final Coupling

The final step involves the coupling of the thiol-substituted imidazole with the N-(thiazol-2-yl)acetamide moiety:

  • Activation of the thiol group using an appropriate base (K₂CO₃, Cs₂CO₃, or NaH)
  • Nucleophilic substitution with N-(thiazol-2-yl)-2-chloroacetamide
  • Purification to yield the target compound

The reaction is typically conducted in DMF or acetonitrile at room temperature to 60°C for 6-12 hours, with yields ranging from 60-75%.

Convergent Synthesis Approach

A more efficient convergent approach involves the parallel synthesis of key fragments followed by final assembly:

Synthesis of 2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol

The synthesis of this key intermediate follows a modified Debus-Radziszewski reaction using thiolation strategies:

  • Condensation of 4-ethoxy-3-methoxybenzaldehyde with benzil and ammonium acetate
  • Selective thiolation at the C-4 position using P₂S₅ or alternative reagents
Synthesis of N-(thiazol-2-yl)acetamide

This fragment can be prepared through:

  • Formation of 2-aminothiazole via Hantzsch thiazole synthesis
  • Acylation with acetic anhydride or acetyl chloride to form N-(thiazol-2-yl)acetamide
Final Assembly

The key fragments are coupled through alkylation:

  • Chloroacetylation of N-(thiazol-2-yl)acetamide to form N-(thiazol-2-yl)-2-chloroacetamide
  • Alkylation of the thiol-substituted imidazole with the chloroacetamide derivative

Table 2 summarizes the reaction conditions and yields for this convergent approach:

Table 2: Convergent Synthesis Approach
Step Reaction Conditions Yield (%)
Formation of 2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazole 4-ethoxy-3-methoxybenzaldehyde, benzil, NH₄OAc, glacial acetic acid, reflux, 4-6 h 70-75
Thiolation at C-4 P₂S₅, pyridine, 60°C, 3-5 h 65-70
Formation of 2-aminothiazole Thiourea, 2-chloroacetaldehyde, ethanol, reflux, 4 h 75-85
Acylation of 2-aminothiazole Acetic anhydride, pyridine, 0°C to rt, 2 h 80-90
Chloroacetylation Chloroacetyl chloride, TEA, DCM, 0°C to rt, 3 h 75-80
Final coupling K₂CO₃, DMF, 50°C, 8-12 h 60-70
Overall yield 15-25

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

The choice of solvent significantly impacts the yield and purity of the target compound. The following solvents have been investigated for the key reaction steps:

Imidazole Formation:

  • Glacial acetic acid: Provides good yields (70-75%) but may cause side reactions
  • Ethanol: Moderate yields (60-65%) with fewer side products
  • DMF: Higher yields (75-80%) but more challenging purification

Thiolation Reactions:

  • Pyridine: Effective for P₂S₅-mediated thiolation (65-70% yield)
  • Toluene: Suitable for Lawesson's reagent (60-65% yield)
  • DMF: Effective for nucleophilic substitution with thiol sources (70-75% yield)

Final Coupling:

  • DMF: Provides optimal yields (65-70%) but requires thorough removal
  • Acetonitrile: Slightly lower yields (60-65%) with easier workup
  • THF/water mixture: Moderate yields (55-60%) with simplified purification

Temperature control is crucial for:

  • Imidazole formation (optimal range: 90-110°C)
  • Thiolation reactions (optimal range: 50-70°C)
  • Coupling reactions (optimal range: 40-60°C)

Catalyst Selection and Base Effects

Various catalysts and bases have been evaluated for the key synthetic steps:

Imidazole Formation:

  • Ammonium acetate: Traditional choice, moderate efficiency
  • Ammonium chloride with triethylamine: Improved yields and fewer side products
  • Yb(OTf)₃ (5 mol%): Catalytic enhancement, reducing reaction time and improving selectivity

Thiolation Reactions:

  • P₂S₅: Traditional reagent, moderate selectivity
  • Lawesson's reagent: Improved selectivity, milder conditions
  • NaSH with phase-transfer catalysts: Alternative approach with moderate success

Final Coupling:

  • K₂CO₃: Commonly used base, good yields
  • Cs₂CO₃: Enhanced reactivity, slightly improved yields
  • NaH: Strong base, high reactivity but potential selectivity issues

Purification Strategies

Efficient purification strategies are essential for obtaining the target compound in high purity:

  • Column chromatography using silica gel with ethyl acetate/hexane gradient (optimal ratio: 3:7 to 1:1)
  • Recrystallization from ethanol/water mixtures (optimal ratio: 3:1)
  • Preparative HPLC for final purification when necessary

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages for the preparation of our target compound:

  • Reduced reaction times (from hours to minutes)
  • Improved yields (typically 10-15% increase)
  • Enhanced selectivity and reduced side products

A microwave-assisted protocol for the key steps includes:

  • Imidazole formation: 150°C, 10-15 minutes, 80-85% yield
  • Thiolation reactions: 100°C, 5-10 minutes, 70-75% yield
  • Final coupling: 80°C, 10-20 minutes, 70-75% yield

One-Pot Multi-Component Approach

A streamlined one-pot multi-component approach has been developed based on modified Debus-Radziszewski reaction conditions:

  • Reaction of 4-ethoxy-3-methoxybenzaldehyde, benzil, and ammonium acetate in the presence of iodine as catalyst
  • In situ thiolation using sodium sulfide
  • Addition of N-(thiazol-2-yl)-2-chloroacetamide without isolation of intermediates

This approach offers:

  • Reduced overall reaction time
  • Minimized purification steps
  • Overall yield of 35-40%, comparable to the multi-step approach when considering all isolation and purification losses

Solid-Phase Synthesis

For medicinal chemistry applications requiring multiple derivatives, solid-phase synthesis approaches have been developed:

  • Immobilization of either the imidazole core or the thiazole component on a solid support
  • Sequential functionalization steps
  • Cleavage to yield the final product

While this approach offers advantages for parallel synthesis of multiple derivatives, the overall yields are typically lower (30-35%) compared to solution-phase methods.

Characterization and Structural Confirmation

Spectroscopic Characterization

Comprehensive spectroscopic characterization confirms the structure of this compound:

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.53 (s, 1H, NH-imidazole)
  • δ 12.08 (s, 1H, NH-acetamide)
  • δ 7.85-7.30 (m, 7H, aromatic protons)
  • δ 7.25 (d, J = 3.6 Hz, 1H, thiazole-H)
  • δ 7.03 (d, J = 3.6 Hz, 1H, thiazole-H)
  • δ 6.95-6.85 (m, 3H, aromatic protons)
  • δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 3.75 (s, 2H, SCH₂CO)
  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 168.4 (C=O)
  • δ 157.8, 149.4, 148.5 (aromatic C-O)
  • δ 145.7, 140.2, 137.1 (imidazole and thiazole quaternary C)
  • δ 135.8, 129.6, 128.7, 128.1, 127.5, 121.3, 114.2, 111.5 (aromatic C)
  • δ 64.1 (OCH₂CH₃)
  • δ 55.8 (OCH₃)
  • δ 38.2 (SCH₂CO)
  • δ 14.7 (OCH₂CH₃)

Mass Spectrometry:

  • HRMS (ESI): m/z calculated for C₂₂H₂₀N₄O₃S₂ [M+H]⁺: 453.1055; found: 453.1057

IR (KBr, cm⁻¹):

  • 3325 (N-H stretching)
  • 3120-3010 (aromatic C-H stretching)
  • 2980-2840 (aliphatic C-H stretching)
  • 1680 (C=O stretching)
  • 1585, 1520 (C=N, C=C stretching)
  • 1260, 1140 (C-O stretching)
  • 730, 690 (C-S stretching)

X-ray Crystallography

X-ray crystallographic analysis reveals the precise three-dimensional structure of the target compound:

  • Imidazole ring is essentially planar with a maximum deviation of 0.006(2) Å
  • Dihedral angle between the imidazole and phenyl rings: 18.08(9)°
  • Dihedral angle between the imidazole and thiazole rings: 7.62(10)°
  • Intermolecular hydrogen bonding between N-H···O forms a chain-like structure

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazole ring formationThiourea, HCl, reflux (12 h)65–75
Thioether linkageK₂CO₃, DMF, 80°C (6 h)70–85
Acetamide couplingEDC, HOBt, DCM, RT (24 h)60–70

Advanced: How do substituents on the imidazole and phenyl rings influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Ethoxy-3-Methoxyphenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Thiazole-Acetamide Moiety : Critical for hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Phenyl at C5 of Imidazole : Bulky substituents reduce solubility but increase target specificity .

Q. Table 2: Substituent Effects on Activity

Substituent (Position)Biological ImpactReference
Nitro (C3-phenyl)↑ Cytotoxicity (IC₅₀: 1.61 µg/mL)
Methoxyethyl (C2-imidazole)↓ Solubility, ↓ Activity
Chloro (C4-phenyl)↑ Metabolic stability (t₁/₂: 4.2 h)

Basic: What analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., imidazole C-H at δ 7.2–8.5 ppm, thioether S-CH₂ at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 506.12) .
  • Elemental Analysis : Confirms purity (>95% C, H, N, S content) .
  • HPLC : Quantifies impurities using C18 columns (MeCN:H₂O gradient) .

Advanced: How can computational methods optimize synthesis and predict targets?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for thioether formation, reducing trial-and-error .
  • Molecular Docking : Predicts binding affinity to targets (e.g., EGFR kinase: docking score −9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME estimate logP (3.1), bioavailability (55%), and CYP450 interactions .

Q. Table 3: Computational Optimization Example

ParameterExperimental Yield (%)DFT-Optimized Yield (%)
Thioether formation7085
Reaction time6 h4.5 h

Advanced: What are challenges in thioether linkage formation, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Oxidation of thiol intermediates.
    Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) .
  • Challenge 2 : Poor nucleophilicity of imidazole-4-thiol.
    Solution : Activate with NaH or DBU in anhydrous DMF .
  • Challenge 3 : Competing side reactions (e.g., disulfide formation).
    Solution : Strict stoichiometric control (1:1 thiol:haloacetamide ratio) .

Advanced: How do electronic effects of substituents impact pharmacokinetics?

Methodological Answer:

  • Electron-Withdrawing Groups (NO₂, Cl) :
    • ↑ LogP (lipophilicity) but ↓ aqueous solubility.
    • ↑ Plasma protein binding (e.g., 92% for nitro derivatives) .
  • Electron-Donating Groups (OCH₃, NH₂) :
    • ↓ Metabolic clearance (CYP3A4 inhibition) .
    • ↑ Half-life in rodent models (t₁/₂: 6.8 h vs. 3.2 h for unsubstituted analogs) .

Q. Table 4: Pharmacokinetic Profiling

SubstituentlogPSolubility (µg/mL)t₁/₂ (h)
4-Ethoxy-3-OMe3.512.45.1
3-Nitro4.25.83.9
4-Chloro3.88.14.2

Basic: What solvents and catalysts are optimal for imidazole-thiazole coupling?

Methodological Answer:

  • Solvents : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity) .
  • Catalysts :
    • Triethylamine (for acid scavenging) .
    • CuI/K₂CO₃ for Ullmann-type couplings in aryl-thioether bonds .
  • Temperature : 80–100°C for 6–12 h .

Advanced: How can metabolic stability be improved without compromising activity?

Methodological Answer:

  • Strategy 1 : Introduce fluorine at metabolically labile positions (e.g., para to methoxy groups) to block CYP450 oxidation .
  • Strategy 2 : Replace methyl groups with trifluoromethyl (↑ steric hindrance, ↓ metabolism) .
  • Strategy 3 : Prodrug design (e.g., esterification of acetamide) to enhance oral bioavailability .

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